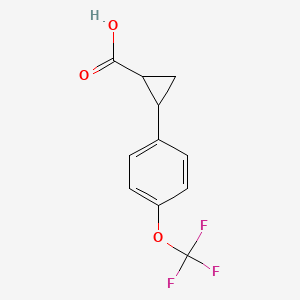

2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The compound is also known by other names such as “2- [4- (trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” and "2- (4- (Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid" .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) . The Canonical SMILES string is C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F . These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 46.5 Ų , and it has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 246.05037863 g/mol .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) used LC-MS/MS to investigate the degradation processes of nitisinone, a related compound, under various conditions. They found that nitisinone's stability increases with the pH of the solution, revealing two major degradation products with considerable stability. This research contributes to a better understanding of the compound's properties, potentially affecting its medical application Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Cinnamic Acid Derivatives as Anticancer Agents

De, Baltas, and Bedos-Belval (2011) reviewed the anticancer potentials of cinnamic acid derivatives, emphasizing the importance of the phenyl acrylic acid functionality in medicinal research. Their review highlights the synthetic antitumor agents derived from cinnamic acid, providing insights into developing new anticancer compounds De, Baltas, & Bedos-Belval, 2011.

Trifluoromethanesulfonic Acid in Organic Synthesis

Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid in organic synthesis over the past decade. Their review covers its application in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, highlighting its efficiency and experimental simplicity in generating new organic compounds Kazakova & Vasilyev, 2017.

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental fate and degradation pathways of these substances. Their findings highlight the potential for microbial processes to mitigate the persistence and toxicity of these chemicals in the environment Liu & Avendaño, 2013.

Phosphonic Acid: Preparation and Applications

Sevrain et al. (2017) provided an extensive review of phosphonic acids, detailing their synthesis, applications, and role in various fields, including medicinal chemistry. This review underscores the versatility of phosphonic acids in developing new materials and drugs Sevrain, Berchel, Couthon, & Jaffrès, 2017.

Safety and Hazards

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYOCNQIQCLRHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)